1-(2-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
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Urease Inhibition
- Field : Biochemical Research
- Application : The compound 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, which has a similar structure, has been used in the development of novel urease inhibitors .
- Method : The compounds were synthesized and characterized by different analytical techniques including FT-IR, 1 H-NMR, and 13 C-NMR . They were then evaluated for in-vitro enzyme inhibitory activity against jack bean urease (JBU) .
- Results : The compounds were found to be potent anti-urease inhibitors and the inhibitory activity IC 50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC 50 = 4.7455 ± 0.0545 μM) .
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Potential Applications
- Field : Various (Pharmaceuticals, Material Science)
- Application : While not directly related to “1-(2-methylphenyl)-1H-imidazole-2-thiol”, the compound (2R)-2-amino-2-(4-chloro-2-methylphenyl)ethan-1-ol has been suggested to have vast potential in scientific research. Its unique structure and properties enable diverse applications.
- Method & Results : Specific methods and results are not provided, but it is suggested that further exploration could be conducted by searching for scientific publications mentioning the compound name in databases like ScienceDirect or Scopus.
- Antiviral Activity
- Field : Virology
- Application : Indole derivatives, which share a similar aromatic structure with your compound, have been reported to have antiviral activity .
- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
- Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC 50 = 7.53 μmol/L .
- Antiviral Activity
- Field : Virology
- Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Method : The compounds were synthesized and their antiviral activity was tested against a broad range of RNA and DNA viruses .
- Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide (2), 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (3), 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide (4), and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide (5) are potent antiviral agents with IC 50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions that it could undergo.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-(2-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-8-4-2-3-5-9(8)12-7-6-11-10(12)13/h2-7H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZKBYRAKWKTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406932 | |
Record name | 1-(2-methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832123 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-methylphenyl)-1H-imidazole-2-thiol | |
CAS RN |
25372-14-9 | |
Record name | 1-(2-methylphenyl)-1H-imidazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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